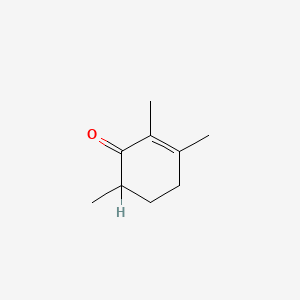
2,3,6-Trimethyl-2-cyclohexen-1-one
Übersicht
Beschreibung
2,3,6-Trimethyl-2-cyclohexen-1-one (TMC) is a highly reactive, colorless organic compound with a molecular formula of C9H12O. It is a cyclic ether and a structural isomer of 1,3,5-trimethylcyclohexane. TMC is a versatile compound, with a wide range of potential applications in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Vitamin E Precursors
2,3,6-Trimethyl-2-cyclohexen-1-one has been utilized in the synthesis of Vitamin E precursors. For instance, Ichikawa et al. (1968) synthesized Trimethylbenzoquinone, a raw material for the synthesis of Trimethylhydroquinone, from 2,3,6-Trimethyl-2-cyclohexen-1-one through various chemical reactions, highlighting its role in the production of vital nutrients (Ichikawa, Owatari, & Kato, 1968).
Intermediate in Terpene Synthesis
Wang Xiao-qin (2009) reported that 2,3,6-Trimethyl-2-cyclohexen-1-one can be converted into an important intermediate for terpenes, which are compounds involved in producing spices and carotenoids. This demonstrates its utility in flavor and fragrance industries (Wang Xiao-qin, 2009).
Contributions to Fragrance Materials
Scognamiglio et al. (2013) conducted a toxicologic and dermatologic review of a fragrance ingredient related to 2,3,6-Trimethyl-2-cyclohexen-1-one, indicating its significance in the fragrance industry (Scognamiglio, Letizia, & Api, 2013).
Role in Tobacco Flavor Synthesis
Torii, Inokuchi, & Ogawa (1979) utilized 2,3,6-Trimethyl-2-cyclohexen-1-one in the cross-aldol reaction to synthesize compounds that are key constituents of tobacco flavor, demonstrating its application in flavor chemistry (Torii, Inokuchi, & Ogawa, 1979).
In the Synthesis of Jet Fuel Components
Tang et al. (2017) showed the use of 2,3,6-Trimethyl-2-cyclohexen-1-one in synthesizing jet fuel range cycloalkanes, demonstrating its potential application in renewable energy resources (Tang et al., 2017).
Eigenschaften
IUPAC Name |
2,3,6-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNEDMSOAECRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388498 | |
| Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylcyclohex-2-en-1-one | |
CAS RN |
53894-33-0, 20030-29-9 | |
| Record name | Cyclohexenone, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






























Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

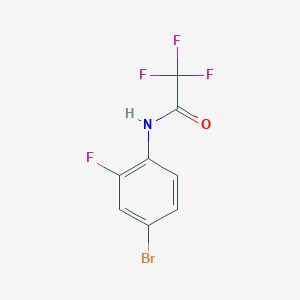
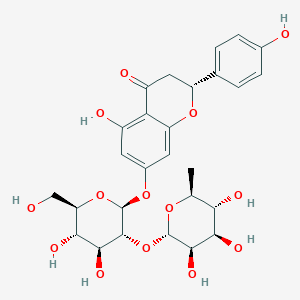
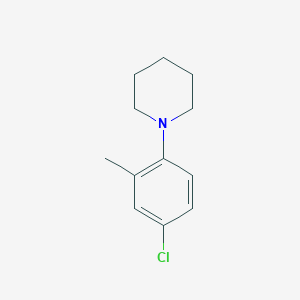
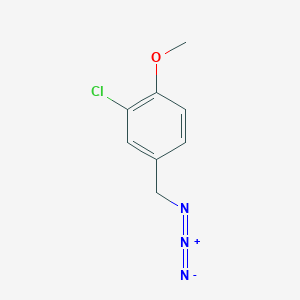
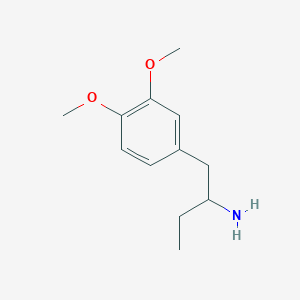


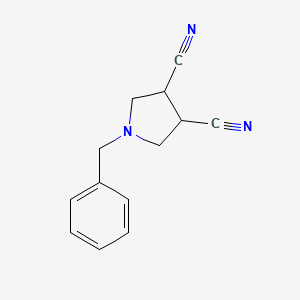
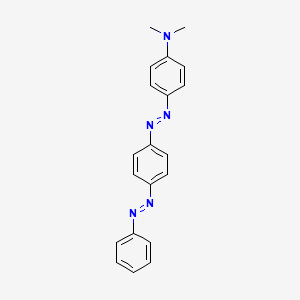
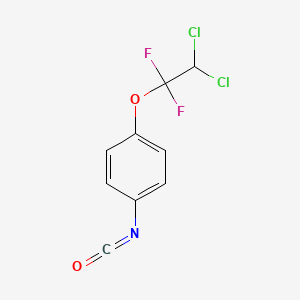
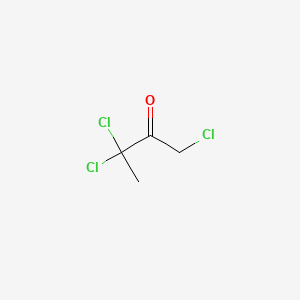
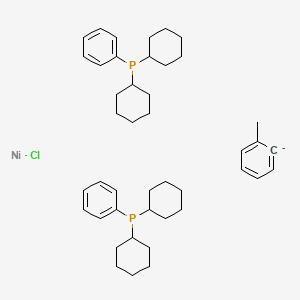

![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)